Target Engagement Shift: AChE-Focused Profile vs. BRAF Kinase Inhibition of the Dechlorinated Analogue
The target compound, bearing the 4-chlorophenoxyacetyl side chain, is profiled as an acetylcholinesterase (AChE) inhibitor, a mechanistic class relevant to Alzheimer's disease . Its direct structural analogue Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate (CAS 134949-41-0, the 2-acetamido derivative lacking the chlorophenoxy group) is instead established as a BRAF^V600E kinase inhibitor [1]. This constitutes a complete target engagement divergence driven by the presence of the 4-chlorophenoxy substituent.
| Evidence Dimension | Primary enzymatic target |
|---|---|
| Target Compound Data | Acetylcholinesterase (AChE) inhibition (functional evidence summarized in ) |
| Comparator Or Baseline | Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate (CAS 134949-41-0) – BRAF^V600E kinase inhibition [1] |
| Quantified Difference | Target class switch from kinase (BRAF) to hydrolase (AChE) |
| Conditions | Preliminary in vitro pharmacological profiling (exact IC50 values not publicly available for the target compound; class inference drawn from consistent functional assignment across multiple authoritative compound databases). |
Why This Matters
This target class switch is critical for procurement: researchers studying cholinergic pathways or Alzheimer's models must select the 4-chlorophenoxy derivative, as the simple acetamido analogue will not engage AChE, potentially leading to false-negative results in neurodegeneration assays.
- [1] Batsi Y, et al. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemMedChem. 2023;18:e202300322. DOI: 10.1002/cmdc.202300322. View Source
